molecular formula C14H24N2O8 B1605701 Ethylenediaminetetrapropionic acid CAS No. 13311-39-2

Ethylenediaminetetrapropionic acid

Cat. No.: B1605701
CAS No.: 13311-39-2
M. Wt: 348.35 g/mol
InChI Key: KWYJDIUEHHCHCZ-UHFFFAOYSA-N
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Description

Ethylenediaminetetrapropionic acid is a complexing agent with the chemical formula C14H24N2O8. It is known for its ability to form stable complexes with metal ions, making it useful in various industrial and scientific applications .

Preparation Methods

Ethylenediaminetetrapropionic acid can be synthesized through carboxyalkylation of ethylenediamine at elevated temperatures. The process involves reacting ethylenediamine with acrylic acid in a specific molar ratio . The reaction conditions are carefully controlled to ensure the formation of the desired product. Industrial production methods often involve optimizing the pH of the solution to improve water solubility and osmotic pressure .

Chemical Reactions Analysis

Ethylenediaminetetrapropionic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethylenediaminetetrapropionic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethylenediaminetetrapropionic acid involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can effectively sequester these ions and prevent them from participating in unwanted chemical reactions. This property is particularly useful in applications where the control of metal ion concentration is critical .

Comparison with Similar Compounds

Ethylenediaminetetrapropionic acid is similar to other complexing agents such as ethylenediaminetetraacetic acid (EDTA) and diethylenetriaminepentaacetic acid (DTPA). it has unique properties that make it distinct:

Properties

IUPAC Name

3-[2-[bis(2-carboxyethyl)amino]ethyl-(2-carboxyethyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O8/c17-11(18)1-5-15(6-2-12(19)20)9-10-16(7-3-13(21)22)8-4-14(23)24/h1-10H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWYJDIUEHHCHCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CCC(=O)O)CCN(CCC(=O)O)CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00276021
Record name Ethylenediaminetetrapropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00276021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13311-39-2
Record name Ethylenediaminetetrapropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00276021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethylenediaminetetrapropionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Ethylenediaminetetrapropionic Acid (EDTP) interact with metal ions and what are the downstream effects?

A1: EDTP is a hexadentate ligand, meaning it can donate six electron pairs to form coordinate bonds with metal ions. This results in the formation of stable chelate complexes. [, , ] This complexation or sequestration prevents the metal ions from participating in other chemical reactions, which can be desirable in various applications. [] For example, in food science, EDTA, a similar compound, is used to prevent metal-catalyzed oxidation and spoilage. []

Q2: Can you elaborate on the structural features of EDTP and provide its molecular formula and weight?

A2: EDTP (C14H28N2O8) has a molecular weight of 352.38 g/mol. [] Its structure is similar to Ethylenediaminetetraacetic acid (EDTA) but with propionic acid groups instead of acetic acid groups attached to the ethylenediamine backbone. This structural difference influences its metal-binding properties and applications. []

Q3: What is known about the stability of metal complexes formed with EDTP?

A3: The stability of metal-EDTP complexes varies depending on the specific metal ion involved. Research has investigated the stability constants of EDTP complexes with various divalent transition metals and lanthanoids. [, ] These studies provide insights into the thermodynamic favorability of complex formation and help predict the effectiveness of EDTP as a chelating agent under different conditions.

Q4: Are there any studies exploring the use of EDTP in laser-assisted electroless copper plating?

A4: Yes, research has investigated the effects of 2-mercaptobenzothiazole (2-MBT) on laser-assisted electroless copper plating using EDTP as a complexing agent. [] The study showed that the presence of 2-MBT and EDTP significantly influences the plating rate and the quality of the copper coatings obtained. This highlights the potential application of EDTP in controlling metal deposition processes. []

Q5: Is there any research available on the potential environmental impact of EDTP?

A5: While the provided research doesn't specifically address the environmental impact of EDTP, its structural similarity to EDTA suggests potential considerations. Understanding EDTP's ecotoxicological effects, degradation pathways, and potential for bioaccumulation would be crucial for assessing its overall environmental sustainability. [] Further research in this area is needed to establish appropriate waste management strategies and explore alternative chelating agents with potentially lower environmental impacts.

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